3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a thiazolidinone ring, and a pyrido[1,2-a]pyrimidinone core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the benzodioxole and thiazolidinone intermediates. The key steps include:
Formation of Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Synthesis of Thiazolidinone Intermediate: This step involves the reaction of a suitable thiourea derivative with an α-haloketone to form the thiazolidinone ring.
Coupling Reactions: The benzodioxole and thiazolidinone intermediates are then coupled with a pyrido[1,2-a]pyrimidinone derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.
Substitution: The pyrido[1,2-a]pyrimidinone core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, thiazolidine derivatives, and substituted pyrido[1,2-a]pyrimidinone compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound’s potential as a bioactive molecule can be explored. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions suggests it may have multiple modes of action, making it a versatile candidate for treating different diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the thiazolidinone ring could modulate protein-protein interactions. The pyrido[1,2-a]pyrimidinone core may act as a scaffold for binding to nucleic acids or other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives: These compounds share the benzodioxole and thiazolidinone moieties but differ in the substituents on the pyrido[1,2-a]pyrimidinone core.
Pyrido[1,2-a]pyrimidinone derivatives: These compounds have similar core structures but lack the benzodioxole and thiazolidinone moieties.
Uniqueness
The uniqueness of the compound lies in its combination of the benzodioxole, thiazolidinone, and pyrido[1,2-a]pyrimidinone moieties This combination provides a unique set of chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C28H29N5O5S2 |
---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H29N5O5S2/c1-18-4-2-9-32-25(18)30-24(29-7-3-8-31-10-12-36-13-11-31)20(26(32)34)15-23-27(35)33(28(39)40-23)16-19-5-6-21-22(14-19)38-17-37-21/h2,4-6,9,14-15,29H,3,7-8,10-13,16-17H2,1H3/b23-15- |
InChI Key |
VNQZFDXPWLCCCW-HAHDFKILSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCCN6CCOCC6 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCCN6CCOCC6 |
Origin of Product |
United States |
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